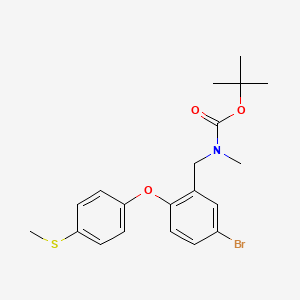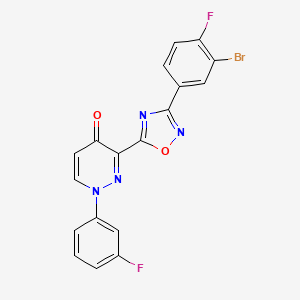
N-(2,4-二氟苯基)-1-(4-甲基苯甲基)-2-氧代-1,2-二氢吡啶-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16F2N2O2 and its molecular weight is 354.357. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 在药物代谢研究中的应用
N-(2,4-二氟苯基)-1-(4-甲基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺已被用于药物代谢,特别是在人类免疫缺陷病毒 (HIV) 整合酶抑制剂领域中研究。该化合物一直是 19F 核磁共振 (NMR) 研究的主题,研究人员专注于了解其在大鼠和狗中的代谢过程和排泄平衡。这项研究对于确定此类化合物在未来制药应用中的有效性和安全性至关重要 (Monteagudo 等,2007)。
2. 在合成和构效关系研究中的作用
这种化学实体在某些吡啶衍生物的合成和构效关系 (SAR) 研究中也很重要。该领域的研究旨在开发对人类 CB1 受体具有有效和选择性逆激动剂性质的化合物,这对于了解和治疗各种神经和精神疾病至关重要 (Meurer 等,2005)。
3. 芳香族聚酰胺的开发
另一个关键应用是在聚合物科学领域,特别是在芳香族聚酰胺的合成和表征中。由于其优异的热稳定性和在有机溶剂中的溶解性,这些聚酰胺在各个行业中具有潜在用途,这些特性是由二氟苯基基团的引入赋予的 (Yang 等,1999)。
4. 催化和化学合成
该化合物在催化和化学合成中发挥作用,特别是在席夫碱和氮杂环丁酮的形成中,这对于开发新的抗抑郁药和促智药至关重要。这些应用对于扩大可用于心理健康治疗的药物库至关重要 (Thomas 等,2016)。
5. 在有机金属化学中的作用
在有机金属化学中,该化合物已被用于合成新型金属冠醚和金属箍。这些应用于理解复杂的分子结构,并可能用于开发新材料或催化剂 (Ramakrishna 等,2017)。
6. 潜在的抗病理应用
最后,值得注意的是该化合物衍生物的抗病理应用研究。已经对硫脲衍生物进行了研究,重点关注它们与细菌细胞的相互作用以及作为具有抗生物膜特性的抗菌剂的潜力,突出了该化合物在医学研究中的多功能性 (Limban 等,2011)。
属性
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-6-14(7-5-13)12-24-10-2-3-16(20(24)26)19(25)23-18-9-8-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNODVNLLXSRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)

![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2708966.png)




![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)
![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)



